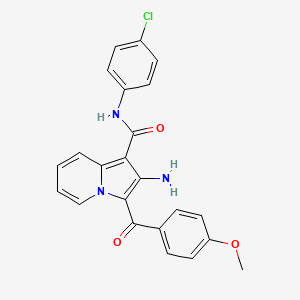![molecular formula C20H16N4O2S B2795326 1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide CAS No. 762255-70-9](/img/structure/B2795326.png)
1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyridazine ring, and a carboxamide group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, 2-aminobenzothiazole can be coupled with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a benzothiazole ring attached to a phenyl group, which is further connected to a pyridazine ring with a carboxamide group .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship Studies : Research has shown that benzothiazine derivatives, including those synthesized with aminopyridines, exhibit analgesic and anti-inflammatory activities. The structural arrangement of benzothiazine and pyridine fragments significantly influences their pharmacological effects. Detailed studies using 1H-NMR spectroscopy and X-ray diffraction analysis confirm the molecular structures and provide insights into their activity mechanisms (Ukrainets et al., 2019).
Photoisomerization Studies : Another research avenue explores the photoconversion of benzothiazine derivatives, demonstrating novel pathways for chemical transformation under specific conditions. These findings contribute to a deeper understanding of the reactivity and potential applications of these compounds in photochemical processes (Elghamry et al., 2007).
Antimicrobial Applications : The synthesis of benzothiazine derivatives with antimicrobial properties highlights the potential use of these compounds in developing new therapeutic agents. Studies indicate that certain derivatives exhibit moderate to significant anti-bacterial and anti-fungal activities, suggesting their usefulness in combating microbial infections (Ahmad et al., 2011).
Antioxidant and Anticancer Activities : Research into benzothiazine derivatives also encompasses their antioxidant and anticancer properties. Some compounds demonstrate potent activity against specific cancer cell lines and possess radical scavenging abilities, underscoring their potential in cancer therapy and oxidative stress mitigation (Ahmad et al., 2012).
Analgesic Properties : Further studies have identified benzothiazine derivatives with high analgesic activity, offering possibilities for the development of new pain management solutions. Pharmacological screenings have pinpointed compounds within this group that could serve as effective analgesics, presenting a promising direction for future research (Ukrainets et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(26)16-9-10-18(25)24(2)23-16/h3-11H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXTZAURHAAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)
![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)
![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)
![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)




![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)
